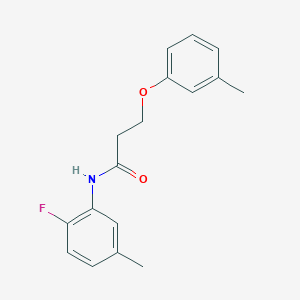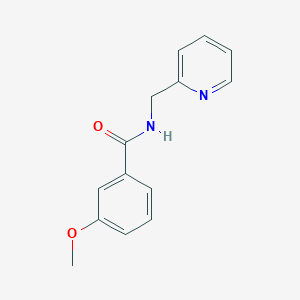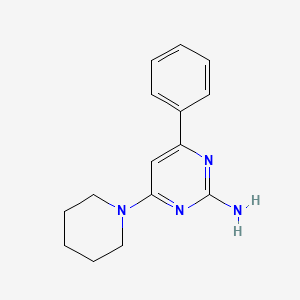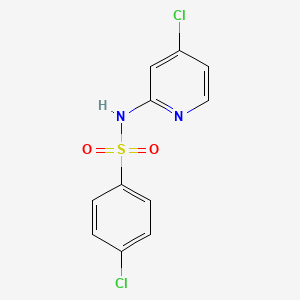
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide, also known as LUF6000, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide exerts its pharmacological effects by modulating the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide also inhibits the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), two signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It reduces the production of inflammatory mediators and inhibits the growth and proliferation of cancer cells. In addition, N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Zukünftige Richtungen
Future research on N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide may focus on its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies may investigate its pharmacokinetics, toxicity, and efficacy in preclinical and clinical trials. In addition, research may explore the development of novel analogs of N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide with improved pharmacological properties.
Synthesemethoden
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenol with 3-methylphenoxypropanol in the presence of a base catalyst. The resulting intermediate is then subjected to an amide coupling reaction with 3-(dimethylamino)propyl chloride hydrochloride to yield N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of specific enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-4-3-5-14(10-12)21-9-8-17(20)19-16-11-13(2)6-7-15(16)18/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTZODRQGLEEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)


![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)